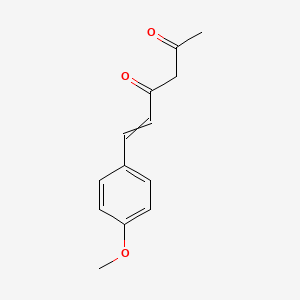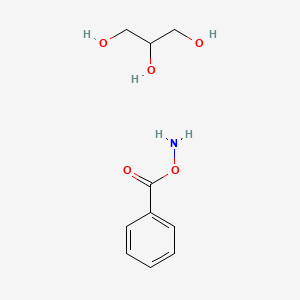
Amino benzoate;propane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino benzoate;propane-1,2,3-triol is a compound that combines the properties of an amino benzoate and propane-1,2,3-triol. . Amino benzoates are derivatives of benzoic acid containing an amino group, which are often used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amino benzoate;propane-1,2,3-triol can be achieved through esterification reactions. One common method involves the reaction of benzoic acid derivatives with glycerol in the presence of a catalyst. The reaction typically requires heating and can be facilitated by acidic or basic catalysts to form the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the transesterification of benzoic acid esters with glycerol. This process can be optimized using various catalysts and reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Amino benzoate;propane-1,2,3-triol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in propane-1,2,3-triol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group in amino benzoate can be reduced to form amines.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of propane-1,2,3-triol can yield glyceraldehyde or glyceric acid, while reduction of amino benzoate can produce aniline derivatives.
Applications De Recherche Scientifique
Amino benzoate;propane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme activity and metabolic pathways.
Industry: It is used in the production of cosmetics, pharmaceuticals, and food additives
Mécanisme D'action
The mechanism of action of amino benzoate;propane-1,2,3-triol involves its interaction with various molecular targets and pathways. In biological systems, glycerol (propane-1,2,3-triol) is metabolized in the liver to dihydroxyacetone phosphate (DHAP), which enters the glycolytic pathway . The amino benzoate component can interact with enzymes and receptors, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane-1,2-diol (ethylene glycol): A diol with similar properties but different applications.
1,2-Propanediol (propylene glycol): Another diol used in similar industrial applications.
Glycerol (propane-1,2,3-triol): The base compound without the amino benzoate group
Uniqueness
Amino benzoate;propane-1,2,3-triol is unique due to its combination of an amino benzoate and glycerol, providing both the reactivity of an ester and the versatility of a triol. This makes it valuable in various chemical, biological, and industrial applications.
Propriétés
Numéro CAS |
120718-57-2 |
|---|---|
Formule moléculaire |
C10H15NO5 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
amino benzoate;propane-1,2,3-triol |
InChI |
InChI=1S/C7H7NO2.C3H8O3/c8-10-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,8H2;3-6H,1-2H2 |
Clé InChI |
SZLYQMYFZDQBDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)ON.C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



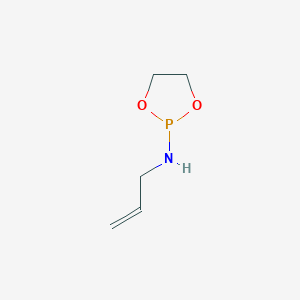


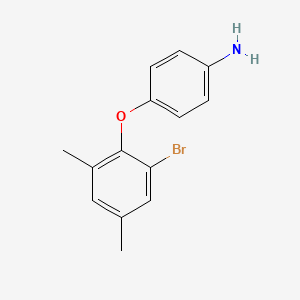
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)

![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
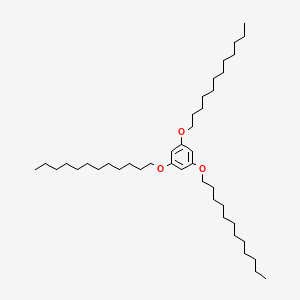
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
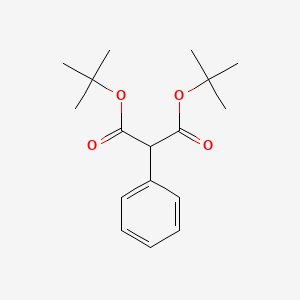
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
